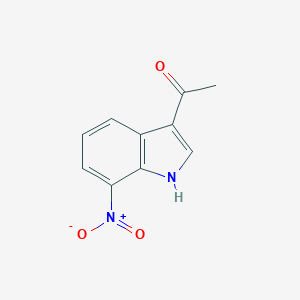
1-(7-Nitro-1H-indol-3-YL)ethanone
Cat. No. B185881
Key on ui cas rn:
165669-21-6
M. Wt: 204.18 g/mol
InChI Key: NDXMZEQFBKFBQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07834049B2
Procedure details


11 ml (11 mmol) of a hexane solution containing 1.0 M dimethylaluminum chloride was added to a dichloromethane solution (50 ml) containing 1.2 g (7.5 mmol) of 7-nitro-1H-indole at 0° C. in nitrogen atmosphere. Then, 2.1 ml (29.5 mmol) of acetyl chloride was added thereto at 0° C., followed by stirring at room temperature for 4 hours. An aqueous saturated ammonium chloride was added to the reaction system and the resulting precipitates were collected by filtration. These precipitates were washed sufficiently with hot ethanol. The washing solution was combined with the filtrate and the combined solution was concentrated. Water was added to the residue, and the mixture was extracted with ethyl acetate. The extract was washed with brine, and dried over magnesium sulfate. The solvent was evaporated, and the residue was purified by silica gel column chromatography, to give 3-acetyl-7-nitro-1H-indole. The product was dissolved in 100 ml of methanol and hydrogenated at normal temperature under normal pressure in the presence of palladium-carbon. After filtering off the catalyst, the filtrate was concentrated to dryness, to give 790 mg of the title compound.






Identifiers


|
REACTION_CXSMILES
|
CCCCCC.[Cl-].C[Al+]C.[N+:11]([C:14]1[CH:15]=[CH:16][CH:17]=[C:18]2[C:22]=1[NH:21][CH:20]=[CH:19]2)([O-:13])=[O:12].[C:23](Cl)(=[O:25])[CH3:24].[Cl-].[NH4+]>ClCCl>[C:23]([C:19]1[C:18]2[C:22](=[C:14]([N+:11]([O-:13])=[O:12])[CH:15]=[CH:16][CH:17]=2)[NH:21][CH:20]=1)(=[O:25])[CH3:24] |f:1.2,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
11 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].C[Al+]C
|
Step Two
|
Name
|
|
|
Quantity
|
1.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=CC=C2C=CNC12
|
Step Three
|
Name
|
|
|
Quantity
|
2.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
Step Five
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
by stirring at room temperature for 4 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 0° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting precipitates
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
were collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
These precipitates were washed sufficiently with hot ethanol
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the combined solution was concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Water was added to the residue
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The extract was washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by silica gel column chromatography
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)C1=CNC2=C(C=CC=C12)[N+](=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
